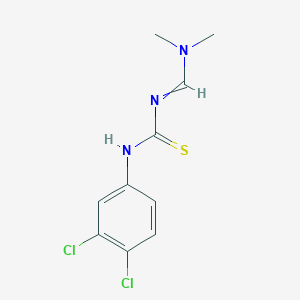

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea

CAS No.:

Cat. No.: VC15771227

Molecular Formula: C10H11Cl2N3S

Molecular Weight: 276.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2N3S |

|---|---|

| Molecular Weight | 276.18 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea |

| Standard InChI | InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16) |

| Standard InChI Key | LTGRZTUZJVLSQM-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a thiourea backbone (N–C(S)–N) with two distinct substituents:

-

3,4-Dichlorophenyl group: A benzene ring with chlorine atoms at the 3rd and 4th positions. This moiety enhances lipophilicity and influences electronic interactions .

-

Dimethylaminomethylidene group: A (–N=C(N(CH₃)₂)) substituent that introduces basicity and conformational flexibility.

The molecular formula is C₁₀H₁₀Cl₂N₃S, with a molecular weight of 275.18 g/mol. Computational models predict a planar thiourea core with dihedral angles between the aryl and dimethylaminomethylidene groups influencing steric interactions .

Table 1: Structural Comparison with Analogous Thiourea Derivatives

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea typically involves a two-step process:

-

Formation of the Thiourea Core:

-

Introduction of the Dimethylaminomethylidene Group:

-

Condensation of the intermediate thiourea with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions.

-

Table 2: Optimized Reaction Conditions for Thiourea Derivatives

| Parameter | Optimal Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | DMSO | 76 | Enhances solubility of intermediates . |

| Base | NaH (1.2 equiv) | 76 | Facilitates deprotonation . |

| Temperature | Room temperature | 76 | Prevents side reactions . |

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1237 cm⁻¹ (C=S stretch) .

-

¹H NMR: Signals at δ 12.12 ppm (N–H) and δ 4.62 ppm (CH₂ group) .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .

-

Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to C=S bond cleavage.

Biological and Industrial Applications

Pharmacological Activity

Thiourea derivatives exhibit:

-

Anticancer Properties: Inhibition of kinase enzymes via sulfur-mediated hydrogen bonding .

-

Antimicrobial Effects: Disruption of bacterial cell membranes through lipophilic interactions .

Agricultural Uses

-

Herbicidal Activity: Analogous compounds like PI-28 derivatives inhibit radicle elongation in parasitic weeds (e.g., Orobanche minor) by disrupting mitochondrial electron transport .

Table 3: Biological Activity of Selected Thiourea Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume